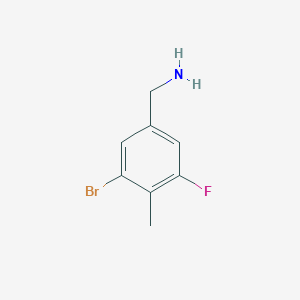methyl} O-ethyl carbonodithioate](/img/structure/B12852431.png)
S-{[(4-Chlorophenyl)sulfanyl](difluoro)methyl} O-ethyl carbonodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-{(4-Chlorophenyl)sulfanylmethyl} O-ethyl carbonodithioate is a chemical compound with a complex structure that includes a chlorophenyl group, a difluoromethyl group, and an ethyl carbonodithioate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S-{(4-Chlorophenyl)sulfanylmethyl} O-ethyl carbonodithioate typically involves the reaction of 4-chlorothiophenol with difluoromethylating agents, followed by the introduction of the ethyl carbonodithioate group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. For instance, the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide can facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often employing continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions
S-{(4-Chlorophenyl)sulfanylmethyl} O-ethyl carbonodithioate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the difluoromethyl group or to convert the carbonodithioate group to a simpler thiol.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and simpler hydrocarbons.
Substitution: Various substituted chlorophenyl derivatives.
Applications De Recherche Scientifique
S-{(4-Chlorophenyl)sulfanylmethyl} O-ethyl carbonodithioate has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of S-{(4-Chlorophenyl)sulfanylmethyl} O-ethyl carbonodithioate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with thiol groups in proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways, resulting in the observed biological effects.
Propriétés
Formule moléculaire |
C10H9ClF2OS3 |
|---|---|
Poids moléculaire |
314.8 g/mol |
Nom IUPAC |
O-ethyl [(4-chlorophenyl)sulfanyl-difluoromethyl]sulfanylmethanethioate |
InChI |
InChI=1S/C10H9ClF2OS3/c1-2-14-9(15)17-10(12,13)16-8-5-3-7(11)4-6-8/h3-6H,2H2,1H3 |
Clé InChI |
KHBNIVKWPJEJRX-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=S)SC(F)(F)SC1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


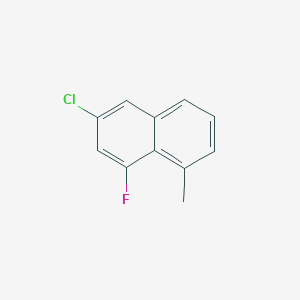
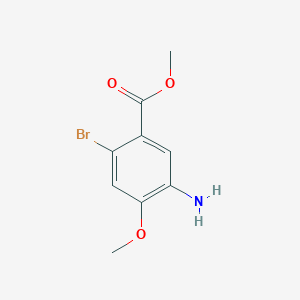
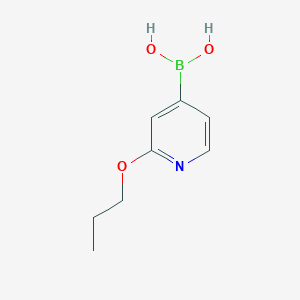
![2,2-Dimethyl-4-(1-methyl-2-propenyl)-, [4S-[4a(R*),6b]]-1,3,7-Trioxaspiro[5.5]undec-10-en-9-one](/img/structure/B12852373.png)
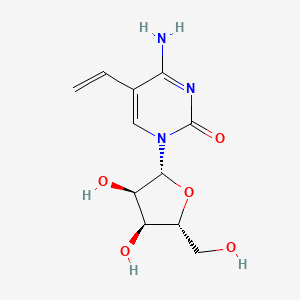
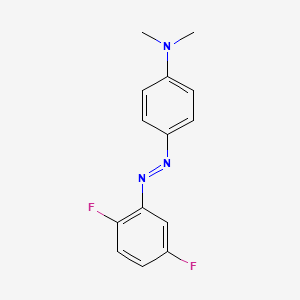
![1-[3,5-Di(trifluoromethyl)phenyl]biguanide](/img/structure/B12852394.png)
![3-(Methoxymethyl)-8-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B12852397.png)
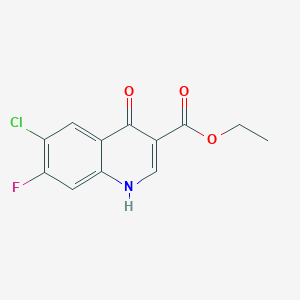
![Bromo[Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)]Sta](/img/structure/B12852399.png)
![11-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N'-hexanoyl-N'-(2-methylsulfonothioyloxyethyl)-7-oxoundecanehydrazide](/img/structure/B12852407.png)
![4-Chloro-N-[1-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-ethyl]-benzamide](/img/structure/B12852416.png)
